molecular formula C13H11NO3 B3104525 3-Methoxy-4-(pyridin-4-yl)benzoic acid CAS No. 148547-08-4

3-Methoxy-4-(pyridin-4-yl)benzoic acid

Cat. No. B3104525
M. Wt: 229.23 g/mol
InChI Key: VIYYMOZLZAUXSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05358948

Procedure details

Intermediate 38 (1.06 g), 4-pyridinylboronic acid (486 mg), DME (25 ml), 2N sodium carbonate (10 ml) and tetrakis(triphenylphosphine) palladium (0) (70 mg), were heated to reflux for 18 h under nitrogen. After allowing to cool to room temperature, water (50 ml) was added and the mixture was washed with ethyl acetate (2×50 ml). The aqueous phase was neutralised with 2N hydrochloric acid, and then concentrated in vacuo onto silica (Merck 9385). Purification by FCC eluting with ethyl acetate:hexane:acetic acid (750:240:10) gave a pale orange solid which was triturated in ether and dried under high vacuum to give the title compound as a pale orange solid (370 mg) m.p. 239°-241° C.
[Compound]
Name
Intermediate 38
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
486 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
70 mg
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4](B(O)O)=[CH:3][CH:2]=1.CO[CH2:12][CH2:13][O:14][CH3:15].[C:16](=[O:19])([O-])[O-:17].[Na+].[Na+]>[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O>[CH3:15][O:14][C:13]1[CH:12]=[C:2]([CH:3]=[CH:4][C:5]=1[C:4]1[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=1)[C:16]([OH:17])=[O:19] |f:2.3.4,5.6.7.8.9|

Inputs

Step One
Name
Intermediate 38
Quantity
1.06 g
Type
reactant
Smiles
Name
Quantity
486 mg
Type
reactant
Smiles
N1=CC=C(C=C1)B(O)O
Name
Quantity
25 mL
Type
reactant
Smiles
COCCOC
Name
Quantity
10 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
70 mg
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 18 h under nitrogen
Duration
18 h
WASH
Type
WASH
Details
the mixture was washed with ethyl acetate (2×50 ml)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo onto silica (Merck 9385)
CUSTOM
Type
CUSTOM
Details
Purification by FCC
WASH
Type
WASH
Details
eluting with ethyl acetate:hexane:acetic acid (750:240:10)
CUSTOM
Type
CUSTOM
Details
gave a pale orange solid which
CUSTOM
Type
CUSTOM
Details
was triturated in ether
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C(=O)O)C=CC1C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 370 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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